molecular formula C12H13Cl3N4O3S B123769 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethanesulfonate CAS No. 144425-86-5

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethanesulfonate

Cat. No.: B123769
CAS No.: 144425-86-5
M. Wt: 399.7 g/mol
InChI Key: NVKJAOGJEDODFZ-UHFFFAOYSA-N
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Description

BW-1003C87, also known as 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine ethane sulphonate, is a pyrimidine derivative. It has structural similarities with the triazine derivative lamotrigine, which is known for its anticonvulsant properties. BW-1003C87 has been shown to decrease glutamate release and protect against ischemic damage .

Scientific Research Applications

BW-1003C87 has several scientific research applications:

Safety and Hazards

The safety and hazards associated with 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate are not explicitly mentioned in the search results. For detailed safety information, one should refer to the compound’s Safety Data Sheet (SDS) .

Preparation Methods

The synthesis of BW-1003C87 involves the reaction of 2,3,5-trichlorobenzonitrile with guanidine to form 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. This intermediate is then reacted with ethanesulfonic acid to yield the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

BW-1003C87 undergoes several types of chemical reactions:

    Reduction: Reduction reactions can occur, particularly at the nitro groups if present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

BW-1003C87 exerts its effects primarily by blocking sodium channels, which reduces the release of the neurotransmitter glutamate. This action helps protect neurons from excitotoxicity, a condition where excessive glutamate release leads to neuronal damage and death. The compound’s neuroprotective effects are particularly significant in conditions like ischemic stroke .

Comparison with Similar Compounds

BW-1003C87 is similar to other pyrimidine and triazine derivatives, such as lamotrigine. it is more potent in decreasing glutamate release compared to lamotrigine (IC50 1.6 µM vs. 21.0 µM) . Other similar compounds include:

    Lamotrigine: A triazine derivative with anticonvulsant properties.

    Phenytoin: An antiepileptic drug that also blocks sodium channels.

    Carbamazepine: Another antiepileptic drug with a similar mechanism of action.

BW-1003C87’s uniqueness lies in its higher potency and specific structural features that enhance its neuroprotective effects .

Properties

IUPAC Name

ethanesulfonic acid;5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4.C2H6O3S/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14;1-2-6(3,4)5/h1-3H,(H4,14,15,16,17);2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKJAOGJEDODFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.C1=C(C=C(C(=C1C2=CN=C(N=C2N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162705
Record name 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144425-86-5
Record name 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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